molecular formula C14H19FO3 B2950115 Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate CAS No. 1215772-11-4

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate

Cat. No. B2950115
CAS RN: 1215772-11-4
M. Wt: 254.301
InChI Key: PGMPAFQUZBGPGM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate, also known as EFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMP is a derivative of the drug fenofibrate, which is commonly used to treat high cholesterol levels. However, EFMP has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various biomedical applications.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

This compound can be used in the synthesis of new pyrazole derivatives . Pyrazole derivatives are an interesting class of heterocycles due to their synthetic versatility and effective biological activities .

Antimicrobial Activity

The synthesized pyrazole derivatives from this compound have shown antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Synthesis of Terphenyl Derivative

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate can be used in the synthesis of new terphenyl derivatives . Terphenyls exhibit considerable biological activities like potent anticoagulant, immunosuppressant, antithrombotic, neuroprotective, specific 5-lipoxygenase inhibitory and cytotoxic activities .

Oxidative Aromatization

This compound can be used in oxidative aromatization of α,β-unsaturated cyclohexenone to the corresponding phenol derivative . This process is of great interest in organic chemistry.

Precursor in Condensation Reactions

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate can be used as a precursor in condensation reactions with diamines via C-C bond cleavage . This process is used for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Domino Michael Addition / Cyclization / Elimination Reactions

This compound can be used in base-promoted domino Michael addition / cyclization / elimination reactions for the synthesis of hydroxybenzophenones . These reactions are important in the field of organic synthesis.

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMPAFQUZBGPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)F)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate

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